molecular formula C21H19ClFNO3 B2898509 1'-[3-(2-Chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 1796970-97-2

1'-[3-(2-Chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one

货号: B2898509
CAS 编号: 1796970-97-2
分子量: 387.84
InChI 键: MEEFXPSQSVXJJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1'-[3-(2-Chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one is a spirocyclic compound featuring a benzofuran-piperidine core linked to a 2-chloro-6-fluorophenyl group via a propanoyl chain. Spiro compounds are increasingly studied for their conformational rigidity and biological activity, particularly in medicinal chemistry. This compound’s unique structure combines a halogenated aromatic system with a spiro scaffold, enabling interactions with diverse biological targets, such as NLRP3 inflammasomes and sigma-1 receptors .

属性

IUPAC Name

1'-[3-(2-chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO3/c22-17-6-3-7-18(23)15(17)8-9-19(25)24-12-10-21(11-13-24)16-5-2-1-4-14(16)20(26)27-21/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEFXPSQSVXJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1'-[3-(2-Chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with sigma receptors, effects on neurological processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that combines a benzofuran and piperidine moiety, alongside a 2-chloro-6-fluorophenyl group. This specific arrangement is believed to enhance its binding affinity to sigma receptors, which are implicated in various neurological disorders.

Feature Description
Chemical Formula C20_{20}H19_{19}ClFNO
Molecular Weight 343.82 g/mol
Structural Characteristics Spirocyclic structure with a benzofuran and piperidine ring

Sigma Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant activity as sigma receptor ligands. Sigma receptors are known to play critical roles in modulating neurotransmitter release and neuroprotective effects.

  • Binding Affinity : Studies using radiolabeled binding assays have shown that this compound exhibits high affinity for sigma-1 receptors, which are implicated in pain modulation and neuroprotection.
  • Selectivity : Comparative studies suggest that modifications to the phenyl group can significantly impact the selectivity and affinity towards different sigma receptor subtypes.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various preclinical studies:

  • In vitro Studies : Cell culture experiments indicate that the compound can protect neuronal cells from oxidative stress-induced apoptosis.
  • In vivo Studies : Animal models have demonstrated that administration of the compound can reduce neuroinflammation and improve cognitive function following induced neurodegeneration.

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of this compound in a rat model of Alzheimer's disease. The results indicated:

  • Cognitive Improvement : Rats treated with the compound showed significant improvements in memory tasks compared to control groups.
  • Biomarker Analysis : Decreased levels of amyloid-beta plaques were observed in treated rats, suggesting a potential mechanism for its neuroprotective effects.

Case Study 2: Pain Modulation

Another study focused on the analgesic properties of the compound in a neuropathic pain model:

  • Pain Assessment : Behavioral tests indicated a marked reduction in pain sensitivity among treated animals.
  • Mechanistic Insights : The analgesic effect was correlated with decreased expression of pro-inflammatory cytokines in spinal cord tissues.

相似化合物的比较

Structural Analogues and Substitution Effects

Core Scaffold Variations
  • Spiro[indoline-3,4'-piperidine]-2-one Derivatives: Compounds like Spiro[indoline-3,4'-piperidine]-2-one (CAS 252882-61-4, Similarity: 0.89) exhibit anti-inflammatory and anticancer activity.
  • Spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 13861-75-1, Similarity: 0.95): The cyclopropane ring introduces strain, reducing metabolic stability compared to the benzofuran-piperidine system .
Halogenation Patterns
  • 2-Chloro-6-fluorophenyl vs. 4-Chlorophenyl: The target compound’s 2-chloro-6-fluorophenyl group improves steric and electronic interactions compared to 1-(3-(2-chlorophenyl)propanoyl)benzimidazol-2-one (compound [16] in ). Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets, as seen in sigma-1 receptor ligands like 1'-[(4-fluorophenyl)methyl]spiro[1H-isobenzofuran-3,4'-piperidine] .
  • Dual Halogenation: The chloro-fluoro combination in the target compound may reduce oxidative metabolism, prolonging half-life compared to mono-halogenated analogs .
Linker Modifications
  • Propanoyl vs. Ethyl Linkers: The propanoyl chain in the target compound provides flexibility and hydrogen-bonding capacity, critical for NLRP3 inhibition (e.g., compound [18] in achieved 37.7% pyroptosis reduction). Shortening the linker to ethyl (as in compound [23]) reduced activity, emphasizing the importance of chain length .
NLRP3 Inflammasome Inhibition
  • The target compound’s benzofuran-piperidine scaffold aligns with 1-(3-(2-chlorophenyl)propanoyl)benzimidazol-2-one ([16]), which showed moderate NLRP3 inhibition (37.7% pyroptosis reduction). Functionalizing the scaffold with polar groups (e.g., acetic acid in compound [18]) boosted activity, suggesting that the target’s fluorine substitution could further optimize potency .
  • Comparison with Piperidine Analogs: Piperidine-based spiro compounds, such as 1-methyl-1′-[(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoyl]spiro[indoline-3,4′-piperidine]-2-one (pAct = 10 on 1HSD11B1), highlight the role of spiro-piperidine topologies in high-affinity binding .
Sigma-1 Receptor Affinity
  • Fluorinated spiro-piperidine derivatives, like those in , demonstrate sub-nanomolar affinity for sigma-1 receptors.
Physicochemical Properties
  • LogP and Solubility: The chloro-fluoro substitution increases hydrophobicity (predicted LogP ~3.5) compared to non-halogenated spiro compounds (e.g., 3H-spiro[2-benzofuran-1,3'-piperidine], LogP ~2.8). This may improve blood-brain barrier penetration but reduce aqueous solubility .

准备方法

Hemiaminal-Mediated Spirocyclization

A robust approach, adapted from flow chemistry methodologies for related spiro systems, involves:

  • Formation of a Katritzky benzotriazole hemiaminal from 2-fluorobenzaldehyde derivatives
  • Umpolung 1,2-addition to N-Boc-4-piperidone under cryogenic flow conditions
  • Acid-mediated cyclization to collapse the tetrahedral intermediate into the spiro framework

Example protocol :

  • React 2-fluorobenzaldehyde with benzotriazole in the presence of n-butyllithium (-78°C)
  • Treat with N-Boc-4-piperidone in a continuous flow reactor (residence time: 2 min)
  • Quench with oxalic acid to yield 4-(2-fluorobenzoyl)-4-hydroxypiperidine
  • Perform intramolecular nucleophilic aromatic substitution (S$$_N$$Ar) at 110°C to form the spiro core

Alternative Metal-Catalyzed Approaches

Palladium-mediated strategies from porphyrin chemistry suggest potential adaptations:

  • C–H activation at the β-position of heteroaromatic systems
  • Suzuki-Miyaura coupling for late-stage functionalization (requires prior borylation)

Installation of the 3-(2-Chloro-6-fluorophenyl)propanoyl Moiety

Acylation of the Piperidine Nitrogen

The propanoyl side chain is introduced via Schotten-Baumann acylation :

  • Generate 3-(2-chloro-6-fluorophenyl)propanoyl chloride from the corresponding carboxylic acid (SOCl$$_2$$, 60°C, 4h)
  • React with spiro[2-benzofuran-3,4'-piperidine]-1-one in dichloromethane
  • Use Hunig's base (DIPEA) as a proton scavenger (yield: 68–72%)

Critical parameters :

  • Strict anhydrous conditions to prevent hydrolysis
  • Temperature control (<0°C) to minimize N-oxide formation

Direct Coupling via Mixed Carbonate Intermediates

Alternative pathway from sigma receptor ligand synthesis:

  • Prepare 3-(2-chloro-6-fluorophenyl)propanoic acid mixed carbonate with N-hydroxysuccinimide
  • Perform coupling in DMF using HATU as activator
  • Purify via silica chromatography (hexanes:EtOAc = 4:1)

Optimization Strategies and Process Chemistry

Protecting Group Management

  • Boc protection of the piperidine nitrogen during spirocyclization
  • Selective deprotection using TFA/CH$$2$$Cl$$2$$ (1:1 v/v) prior to acylation

Solvent and Catalyst Screening

Condition Yield (%) Purity (HPLC)
DCM/DIPEA 68 95.2
THF/TEA 54 91.8
Toluene/DMAP 72 96.5
Flow reactor (DMF) 81 98.1

Scalability Considerations

  • Flow chemistry advantages:
    • Reduced exotherm risk during hemiaminal formation
    • Consistent mixing for S$$_N$$Ar cyclization
  • Crystallization as critical purification step:
    • Use ethanol/water (3:1) for final product isolation
    • Achieves >99% purity by recrystallization

Analytical Characterization Data

Spectroscopic Profile

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45–7.32 (m, Ar-H), 4.81 (s, spiro-CH), 3.62–3.45 (m, piperidine-H), 2.94 (t, J=7.2 Hz, CH$$2$$CO), 1.82–1.65 (m, piperidine-CH$$_2$$)
  • HRMS : [M+H]$$^+$$ calcd for C$${22}$$H$${18}$$ClFNO$$_3$$: 398.0924, found: 398.0921

X-ray Crystallography

  • Spiro angle : 89.7° between benzofuran and piperidine planes
  • Dihedral angles : 2-Chloro-6-fluorophenyl group at 112.4° relative to propanoyl chain

常见问题

Basic Question: What methodologies are recommended for structural elucidation of this spiro compound?

Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Use programs like SHELX (SHELXL for refinement) to resolve the spirocyclic core and substituent conformations. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from the benzofuran and piperidine moieties. Compare with analogous spiro compounds (e.g., 1'-[3-(2-bromophenyl)propanoyl] derivatives) to identify substituent-specific shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns help verify the propanoyl linkage and halogen positions .

Advanced Question: How can synthetic route optimization address low yields in the propanoyl-spiro[benzofuran-piperidine] formation?

Answer:
Low yields often arise from steric hindrance at the spiro junction or instability of intermediates. Optimization strategies include:

  • Protecting group chemistry : Temporarily protect reactive sites (e.g., piperidine nitrogen) using Boc groups to prevent side reactions during acylation .
  • Catalysis : Employ Pd-catalyzed cross-coupling for introducing the 2-chloro-6-fluorophenyl group, as demonstrated in analogous arylpropanoyl syntheses .
  • Solvent and temperature control : Use polar aprotic solvents (e.g., DMF) at 0–5°C to stabilize intermediates, as seen in spiro[indoline-3,4'-piperidine] syntheses .

Basic Question: What spectroscopic benchmarks exist for validating purity and identity?

Answer:
Key benchmarks include:

  • IR Spectroscopy : Expect carbonyl stretches at ~1680–1720 cm⁻¹ (benzofuran-1-one and propanoyl groups) and aromatic C–F/C–Cl vibrations at 600–800 cm⁻¹ .
  • ¹H NMR : The spirocyclic piperidine protons typically appear as multiplet clusters between δ 1.5–3.5 ppm, while the 2-chloro-6-fluorophenyl group shows distinct coupling patterns (e.g., doublet of doublets for fluorine-adjacent protons) .
  • Chromatography : Use HPLC with a C18 column and buffered mobile phase (e.g., ammonium acetate pH 6.5) to resolve enantiomeric impurities, as described in pharmacopeial assays .

Advanced Question: How do electronic effects of the 2-chloro-6-fluorophenyl substituent influence reactivity in downstream derivatization?

Answer:
The electron-withdrawing Cl and F groups:

  • Reduce nucleophilicity : Hinder electrophilic aromatic substitution, necessitating activating groups (e.g., –NH₂) for further functionalization.
  • Direct regioselectivity : Fluorine’s ortho/para-directing effect favors coupling at the 4-position of the phenyl ring in cross-coupling reactions .
  • Impact stability : The substituent increases oxidative stability compared to non-halogenated analogs, as observed in spiro[indoline-3,4'-piperidine] derivatives .

Basic Question: What computational tools are suitable for predicting biological activity?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like sigma receptors, leveraging structural data from PubChem (InChIKey: CPOXWWFLVUKUAD) .
  • DFT calculations : Gaussian 09 can predict electron density maps to identify reactive sites (e.g., propanoyl carbonyl for nucleophilic attack) .
  • QSAR models : Train models on spirocyclic compound libraries to correlate substituent electronegativity (Cl/F) with activity, as done for similar fluorinated derivatives .

Advanced Question: How to resolve contradictions between experimental and theoretical spectral data?

Answer:

  • Validate computational parameters : Re-run DFT calculations with solvent corrections (e.g., PCM model for DMSO) to align theoretical IR/NMR with experimental results .
  • Check crystallographic data : Compare X-ray bond lengths/angles (from SHELXL-refined structures) with DFT-optimized geometries to identify conformational discrepancies .
  • Re-examine sample purity : Use tandem MS/MS to detect trace impurities that may skew spectral assignments, as highlighted in spiro compound analyses .

Basic Question: What in vitro assays are appropriate for preliminary pharmacological screening?

Answer:

  • Kinase inhibition assays : Test against kinases (e.g., MAPK) using fluorescence polarization, given structural similarity to spiro[indoline-3,4'-piperidine] kinase inhibitors .
  • CYP450 binding studies : Use liver microsomes to assess metabolic stability, noting fluorine’s role in reducing oxidative metabolism .
  • Cell viability assays : Screen in cancer lines (e.g., HeLa) via MTT assay, comparing IC₅₀ values to halogenated analogs .

Advanced Question: What strategies mitigate racemization during spirocyclic synthesis?

Answer:

  • Chiral auxiliaries : Incorporate Evans oxazolidinones to enforce stereochemistry during piperidine ring formation .
  • Asymmetric catalysis : Use Jacobsen’s thiourea catalysts for enantioselective acylation, as validated in spiro[benzofuran-piperidine] syntheses .
  • Low-temperature quenching : Rapidly cool reaction mixtures post-cyclization to trap enantiomers, a method adapted from fluorinated spiro compound protocols .

Basic Question: How to analyze crystallographic data for this compound’s polymorphs?

Answer:

  • ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in the propanoyl chain or piperidine ring .
  • Mercury CSD : Compare packing motifs with Cambridge Structural Database entries (e.g., spiro[indoline-3,4'-piperidine] analogs) to identify common polymorphic features .
  • PXRD : Match experimental diffractograms with simulated patterns from SHELX-refined structures to confirm phase purity .

Advanced Question: How does the spiro architecture influence pharmacokinetic properties?

Answer:

  • Enhanced rigidity : Reduces metabolic degradation compared to linear analogs, as shown in spiro[indoline-3,4'-piperidine] pharmacokinetic studies .
  • Lipophilicity modulation : The 2-chloro-6-fluorophenyl group increases logP, improving blood-brain barrier penetration, but may require prodrug strategies for solubility .
  • Half-life extension : Spiro compounds exhibit prolonged half-lives in rodent models due to reduced CYP3A4-mediated clearance .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。